VX-166

Catalog No.
S548200
CAS No.
M.F
C22H21F4N3O8
M. Wt
531.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VX-166

Product Name

VX-166

IUPAC Name

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

Molecular Formula

C22H21F4N3O8

Molecular Weight

531.4 g/mol

InChI

InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1

InChI Key

WQNDPVUOABHOHK-KBPBESRZSA-N

SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

solubility

Soluble in DMSO, not in water

Synonyms

VX166, VX 166, VX-166

Canonical SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

The exact mass of the compound (3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid is 531.12648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

VX-166 is a potent, irreversible pan-caspase inhibitor structurally optimized for advanced in vivo efficacy. Characterized by fast inactivation kinetics, it rapidly binds executioner and inflammatory caspases to halt apoptosis and subsequent tissue damage. For industrial and translational buyers, VX-166 represents a critical upgrade over first-generation laboratory reagents, offering enhanced pharmacokinetic stability that supports long-term dosing via oral gavage or osmotic pumps. It is primarily procured for rigorous preclinical modeling of sepsis, nonalcoholic steatohepatitis (NASH), and acute liver failure, where precise, post-insult apoptotic blockade is required to evaluate disease progression and fibrogenesis [1].

Relying on generic, first-generation peptide inhibitors like Z-VAD-FMK often compromises in vivo studies due to their rapid metabolic clearance and requirement for prophylactic dosing. In clinical reality, treatments are administered after disease onset; however, many standard inhibitors fail to rescue subjects when administered post-insult. Furthermore, highly selective inhibitors (e.g., Caspase-1 only) may fail to prevent the redundant apoptotic pathways active in severe hepatic injury or sepsis. VX-166 overcomes these limitations by providing irreversible, broad-spectrum inhibition that remains highly efficacious even when administration is delayed for hours after the initial biological insult, ensuring that procurement yields a tool suitable for realistic therapeutic modeling rather than artificial pre-treatment scenarios [1].

Post-Insult Survival Rescue in Polymicrobial Sepsis

In a rigorous caecal ligation and puncture (CLP) model of peritoneal sepsis, VX-166 demonstrated significant efficacy even when administration was delayed. When continuously administered starting 3 hours post-insult, VX-166 improved survival to 92%, compared to a 40% survival rate in the vehicle baseline. Even with an 8-hour delay, survival was improved to 66%. This contrasts with many standard inhibitors that require prophylactic dosing to achieve statistical significance [1].

Evidence DimensionPost-insult survival rate
Target Compound Data92% survival (3h post-insult dosing)
Comparator Or BaselineVehicle control (40% survival)
Quantified Difference52% absolute increase in survival despite delayed administration
ConditionsRat CLP model, continuous mini-osmotic pump administration over 10 days

Validates the compound as a realistic therapeutic probe for post-symptomatic intervention, ensuring buyers procure a tool that works in clinically relevant timeframes.

Exceptionally Fast Inactivation Kinetics

VX-166 is engineered for rapid target engagement, a critical factor in halting acute apoptotic cascades before irreversible cellular damage occurs. Against recombinant caspases, VX-166 exhibits second-order inactivation rate constants (k) exceeding 1 × 10^6 M/s for Caspases-1 and -3. This represents an efficient irreversible binding profile that rapidly neutralizes executioner caspases, exceeding the slower kinetics often observed with reversible or less optimized first-generation inhibitors [1].

Evidence DimensionSecond-order inactivation rate constant (k)
Target Compound Data>1 × 10^6 M/s (Caspases-1 and -3)
Comparator Or BaselineStandard reversible inhibitors (typically <10^5 M/s)
Quantified DifferenceOrder-of-magnitude faster irreversible target engagement
ConditionsRecombinant caspase enzymatic assays

Ensures immediate and complete blockade of apoptotic executioners, which is critical for preventing downstream tissue degradation in acute injury models.

Direct Reduction of Hepatic Fibrosis in NASH Models

In a methionine/choline-deficient (MCD) diet model of NASH, oral gavage of VX-166 (6 mg/kg/d) significantly reduced hepatic fibrosis without merely masking overall liver injury markers like ALT. VX-166-treated subjects showed a statistically significant decrease in alpha-smooth muscle actin (α-SMA) expression (P < 0.005 at 8 weeks) and reduced hepatic levels of collagen 1alpha1 mRNA (P < 0.05) compared to vehicle controls. This demonstrates its ability to specifically block apoptosis-induced hepatic stellate cell (HSC) activation [1].

Evidence DimensionHepatic fibrosis markers (α-SMA and collagen 1alpha1)
Target Compound DataSignificant reduction (P < 0.005 for α-SMA; P < 0.05 for collagen)
Comparator Or BaselineVehicle-treated MCD-diet mice (high fibrosis baseline)
Quantified DifferenceQuantitative reduction in fibrotic gene expression and Sirius red staining
ConditionsMCD diet-induced NASH mouse model, 8-week daily oral gavage

Proves VX-166 uncouples apoptosis-driven fibrogenesis from general liver injury, making it an essential procurement choice for targeted anti-fibrotic research.

Dose-Dependent Rescue in Endotoxic Shock

VX-166 provides quantifiable protection against systemic lipopolysaccharide (LPS)-induced endotoxic shock. In a murine model receiving 20 mg/kg IV LPS, repeated bolus administration of VX-166 at a dose of 30 mg/kg improved the 96-hour survival rate from 0% in the vehicle group to 75%. This substantial survival benefit highlights the compound's systemic bioavailability and its capacity to manage severe, acute inflammatory and apoptotic cascades [1].

Evidence Dimension96-hour survival rate
Target Compound Data75% survival at 30 mg/kg dosing
Comparator Or BaselineVehicle control (0% survival)
Quantified Difference75% absolute increase in survival
ConditionsMurine LPS (20 mg/kg IV) endotoxic shock model

Demonstrates high systemic efficacy and reliability for buyers modeling severe acute systemic inflammatory response syndrome (SIRS).

Post-Insult Sepsis and SIRS Modeling

Because VX-166 retains high efficacy when administered 3 to 8 hours after the initial biological insult, it is a highly effective choice for translational sepsis models (such as CLP or LPS endotoxic shock) where prophylactic dosing is clinically irrelevant [1].

NASH and Hepatic Fibrosis Drug Discovery

VX-166 is highly suited for chronic liver disease modeling. Its proven ability to reduce α-SMA and collagen 1alpha1 expression via oral gavage makes it a reliable positive control or mechanistic probe for studies targeting apoptosis-driven hepatic stellate cell (HSC) activation [2].

Acute Liver Failure and Ischemia-Reperfusion Injury

The fast inactivation kinetics (>1 × 10^6 M/s) of VX-166 against executioner caspases make it a strong candidate for acute injury models where rapid, irreversible blockade is required to prevent immediate tissue necrosis and organ failure[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

531.12647728 g/mol

Monoisotopic Mass

531.12647728 g/mol

Heavy Atom Count

37

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Collins JL, Peng X, Lee R, Witriol A, Pierre Z, Sciuto AM. Determination of LCt(50)s in anesthetized rats exposed to aerosolized nerve agents. Toxicol Mech Methods. 2013 Feb;23(2):127-33. doi: 10.3109/15376516.2012.730560. Epub 2012 Oct 19. PubMed PMID: 22978758.
2: Anstee QM, Concas D, Kudo H, Levene A, Pollard J, Charlton P, Thomas HC, Thursz MR, Goldin RD. Impact of pan-caspase inhibition in animal models of established steatosis and non-alcoholic steatohepatitis. J Hepatol. 2010 Sep;53(3):542-50. doi: 10.1016/j.jhep.2010.03.016. Epub 2010 May 26. PubMed PMID: 20557969.
3: Weber P, Wang P, Maddens S, Wang PSh, Wu R, Miksa M, Dong W, Mortimore M, Golec JM, Charlton P. VX-166: a novel potent small molecule caspase inhibitor as a potential therapy for sepsis. Crit Care. 2009;13(5):R146. doi: 10.1186/cc8041. Epub 2009 Sep 9. PubMed PMID: 19740426; PubMed Central PMCID: PMC2784364.
4: Witek RP, Stone WC, Karaca FG, Syn WK, Pereira TA, Agboola KM, Omenetti A, Jung Y, Teaberry V, Choi SS, Guy CD, Pollard J, Charlton P, Diehl AM. Pan-caspase inhibitor VX-166 reduces fibrosis in an animal model of nonalcoholic steatohepatitis. Hepatology. 2009 Nov;50(5):1421-30. doi: 10.1002/hep.23167. PubMed PMID: 19676126.
5: Hilmas CJ, Poole MJ, Finneran K, Clark MG, Williams PT. Galantamine is a novel post-exposure therapeutic against lethal VX challenge. Toxicol Appl Pharmacol. 2009 Oct 15;240(2):166-73. doi: 10.1016/j.taap.2009.07.029. Epub 2009 Jul 30. PubMed PMID: 19647007.
6: Sakurada K, Ikegaya H, Ohta H, Akutsu T, Takatori T. Hydrolysis of an acetylthiocholine by pralidoxime iodide (2-PAM). Toxicol Lett. 2006 Oct 25;166(3):255-60. Epub 2006 Aug 12. PubMed PMID: 16971069.
7: Haberham ZL, van den Brom WE, Venker-van Haagen AJ, de Groot HN, Baumans V, Hellebrekers LJ. The rat vertex-middle latency auditory-evoked potential as indicator of anaesthetic depth: a comparison with evoked-reflex testing. Brain Res. 2000 Aug 11;873(2):287-90. PubMed PMID: 10930556.
8: Bosković B. The influence of 2-/o-cresyl/-4 H-1 : 3 : 2-benzodioxa-phosphorin-2-oxide (CBDP) on organophosphate poisoning and its therapy. Arch Toxicol. 1979 Jul 11;42(3):207-16. PubMed PMID: 475595.

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